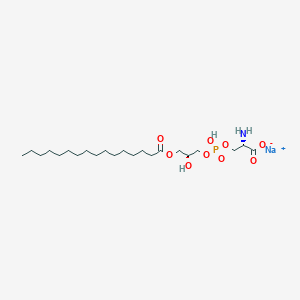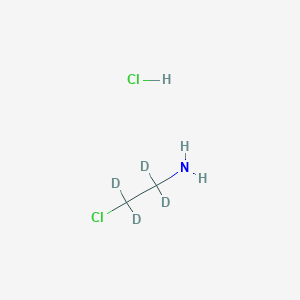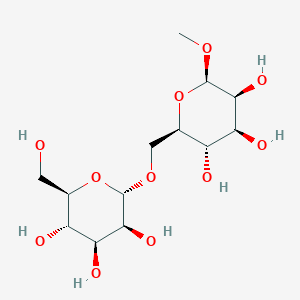![molecular formula C₁₁¹³CH₂₄O₁₂ B1146271 [1-13Cglc]lactose monohydrate CAS No. 287100-62-3](/img/structure/B1146271.png)
[1-13Cglc]lactose monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-13Cglc]lactose monohydrate: is a chemically modified form of lactose, where the glucose moiety is isotopically labeled with carbon-13 at the first position. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and molecular interactions due to its isotopic labeling properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-13Cglc]lactose monohydrate involves the incorporation of carbon-13 into the glucose unit of lactose. This can be achieved through enzymatic or chemical synthesis methods. Typically, glucose labeled with carbon-13 at the first position is synthesized first, which is then enzymatically linked to galactose to form [1-13Cglc]lactose. The final product is crystallized as a monohydrate .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that can incorporate carbon-13 into glucose, followed by enzymatic synthesis to form lactose. The product is then purified and crystallized to obtain the monohydrate form .
化学反応の分析
Types of Reactions: [1-13Cglc]lactose monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lactobionic acid.
Reduction: Reduction reactions can convert it into lactitol.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents such as acetic anhydride and sulfuric acid can be used for substitution reactions.
Major Products:
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Substitution: Various substituted lactose derivatives depending on the reagents used.
科学的研究の応用
[1-13Cglc]lactose monohydrate is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in diagnostic imaging and metabolic research.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of [1-13Cglc]lactose monohydrate is primarily related to its isotopic labeling. The carbon-13 isotope acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of glucose within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
類似化合物との比較
[1-13C]glucose: Another isotopically labeled compound used for similar purposes.
[1-13C]galactose: Used in studies involving galactose metabolism.
[1-13C]fructose: Employed in research on fructose metabolism.
Uniqueness: What sets [1-13Cglc]lactose monohydrate apart is its dual sugar composition, making it particularly useful in studies involving both glucose and galactose metabolism. Its monohydrate form also provides stability and ease of handling in various experimental conditions .
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i11+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-FKZVOWNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13CH]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
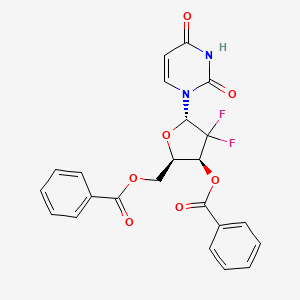

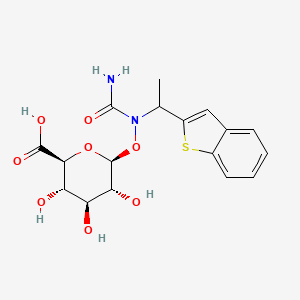

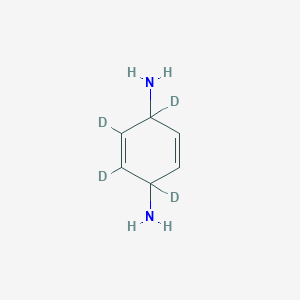
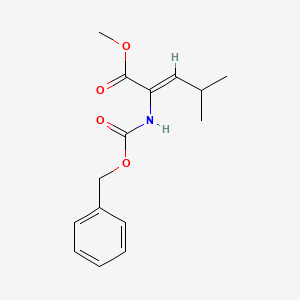
![D-[1-2H]Mannose](/img/structure/B1146200.png)

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
